8-Chloro-10-methylamino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
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Overview
Description
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride is a chemical compound with the molecular formula C15H15Cl2NS and a molecular weight of 312.257 g/mol. This compound is known for its unique structure, which includes a benzothiepin ring system, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride typically involves the reaction of 8-chloro-5,6-dihydrobenzobbenzothiepin with methylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Sodium hydroxide, sodium methoxide; reactions are conducted in polar solvents like ethanol or water at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (8-Chloro-5,6-dihydrobenzo bbenzothiepin-6-yl)sulfanylmethylideneazaniumchloride .
- Deoxycorticosterone .
Uniqueness
(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride is unique due to its specific benzothiepin ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential therapeutic applications .
Properties
CAS No. |
69195-55-7 |
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Molecular Formula |
C15H15Cl2NS |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-methylazanium;chloride |
InChI |
InChI=1S/C15H14ClNS.ClH/c1-17-13-8-10-4-2-3-5-14(10)18-15-7-6-11(16)9-12(13)15;/h2-7,9,13,17H,8H2,1H3;1H |
InChI Key |
KHVYDZMIXBZSHD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
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